endo-BCN Stereoisomer Demonstrates Approximately 10× Faster SPAAC Kinetics Than exo-BCN
The endo-BCN diastereomer exhibits a more compact bicyclic structure with higher ring strain (approximately 18 kcal/mol), resulting in SPAAC reaction rates with azides that are approximately 10-fold faster than the exo-BCN isomer . Rate constants for endo-BCN are reported in the range of 10³ to 10⁴ M⁻¹ s⁻¹, whereas exo-BCN displays correspondingly slower kinetics . This stereochemical differentiation is critical for applications requiring rapid bioconjugation under physiological conditions.
| Evidence Dimension | SPAAC reaction rate with azides |
|---|---|
| Target Compound Data | Approximately 10× faster than exo-BCN; rate constant range: 10³–10⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | exo-BCN (stereoisomer) |
| Quantified Difference | Approximately 10-fold difference in reaction rate |
| Conditions | Strain-promoted azide-alkyne cycloaddition (SPAAC); ring strain ~18 kcal/mol for endo-BCN |
Why This Matters
Faster kinetics enable shorter reaction times, lower reagent consumption, and more efficient labeling of low-abundance targets in live-cell or in vivo settings.
